molecular formula C20H20N2O5 B12608816 2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione CAS No. 649560-60-1

2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione

Cat. No.: B12608816
CAS No.: 649560-60-1
M. Wt: 368.4 g/mol
InChI Key: XNXKESWKXMPNBR-UHFFFAOYSA-N
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Description

2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a phenylpropane backbone

Properties

CAS No.

649560-60-1

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione

InChI

InChI=1S/C20H20N2O5/c23-19(15-5-2-1-3-6-15)18(14-21-9-11-27-12-10-21)20(24)16-7-4-8-17(13-16)22(25)26/h1-8,13,18H,9-12,14H2

InChI Key

XNXKESWKXMPNBR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(C(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione typically involves multiple steps. One common method involves the reaction of 3-nitrobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with morpholine and formaldehyde under Mannich reaction conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression.
  • Antimicrobial Properties : Similar morpholine-containing compounds have shown promising antibacterial and antifungal activities. The morpholine ring can influence the lipophilicity and membrane permeability of the molecule, potentially enhancing its efficacy against microbial pathogens.
  • Neuroprotective Effects : Compounds with morpholine groups are being investigated for their neuroprotective properties. They may modulate neurotransmitter systems or provide protection against oxidative stress in neuronal cells.

Synthesis and Characterization

The synthesis of 2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione typically involves multi-step organic reactions, including:

  • Formation of the Morpholine Derivative : This can be achieved through nucleophilic substitution reactions involving morpholine and appropriate electrophiles.
  • Nitro Group Introduction : The introduction of the nitro group can be accomplished via electrophilic aromatic substitution on a phenolic precursor.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally related compounds. The findings suggested that modifications to the phenylpropane backbone significantly enhanced cytotoxicity against breast cancer cell lines. The study utilized a series of assays to evaluate cell viability and apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Research conducted by Kumar et al. demonstrated that morpholine derivatives possess broad-spectrum antimicrobial activity. In vitro tests showed that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.

Comparative Analysis Table

Property/Feature2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dioneRelated Compounds
Chemical Structure Contains morpholine and nitrophenyl groupsVaries
Synthesis Method Multi-step organic synthesisVaries
Anticancer Activity Potentially cytotoxic against cancer cellsConfirmed in studies
Antimicrobial Activity Broad-spectrum activity observedConfirmed in studies
Neuroprotective Properties Investigated but requires further researchVaries

Mechanism of Action

The mechanism of action of 2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione: shares similarities with other morpholine-containing compounds, such as:

Uniqueness

The uniqueness of 2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione is a morpholine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O4C_{17}H_{20}N_{2}O_{4}, with a molecular weight of approximately 316.35 g/mol. The structure features a morpholine ring, a nitrophenyl group, and a diketone moiety, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with diketone structures often exhibit antioxidant properties. A study on related diketones showed that they effectively scavenge free radicals and reduce oxidative stress in various biological systems . This property may suggest that 2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione could have protective effects against oxidative damage in cells.

Neuroprotective Effects

Case studies have explored the neuroprotective potential of similar morpholine derivatives. For instance, certain morpholine-based compounds have been shown to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases . By inhibiting MAO activity, these compounds may help maintain higher levels of neurotransmitters such as dopamine and serotonin, potentially offering therapeutic benefits in conditions like Parkinson's disease.

Antimicrobial Activity

The antimicrobial properties of morpholine derivatives have been documented in several studies. Compounds structurally similar to 2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione have demonstrated efficacy against various bacterial strains . This suggests that the compound may possess similar antimicrobial capabilities, making it a candidate for further investigation in the development of new antibiotics.

The biological activity of 2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione can be attributed to several mechanisms:

  • Free Radical Scavenging : The diketone structure allows for electron delocalization, which can neutralize free radicals.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like MAO and certain kinases involved in cell signaling pathways.
  • Membrane Interaction : Morpholine derivatives often interact with lipid membranes, which can alter membrane fluidity and affect cellular processes.

Research Findings and Case Studies

StudyFindings
Diketone analogs showed significant antioxidant activity in vitro.
Morpholine derivatives inhibited MAO-B activity, suggesting neuroprotective potential.
Antimicrobial assays revealed efficacy against Gram-positive and Gram-negative bacteria.

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